REACTION_CXSMILES
|
[P:1]([O:19][C:20]1[C:29]([O:30][CH3:31])=[CH:28][CH:27]=[C:26]2[C:21]=1[C:22](=[O:39])[CH:23]=[C:24]([C:32]1[CH:37]=[CH:36][CH:35]=[C:34]([F:38])[CH:33]=1)[NH:25]2)([O:11]CC1C=CC=CC=1)([O:3]CC1C=CC=CC=1)=[O:2].P(OC1C2C(=CC=C(OC)C=2OP(O)(O)=O)N=C(C2C=CC=C(F)C=2)C=1)(O)(O)=O>>[P:1]([OH:11])([OH:3])([O:19][C:20]1[C:29]([O:30][CH3:31])=[CH:28][CH:27]=[C:26]2[C:21]=1[C:22](=[O:39])[CH:23]=[C:24]([C:32]1[CH:37]=[CH:36][CH:35]=[C:34]([F:38])[CH:33]=1)[NH:25]2)=[O:2]
|
Name
|
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
P(=O)(OCC1=CC=CC=C1)(OCC1=CC=CC=C1)OC1=C2C(C=C(NC2=CC=C1OC)C1=CC(=CC=C1)F)=O
|
Name
|
compound 49
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)(O)(O)OC1=CC(=NC2=CC=C(C(=C12)OP(=O)(O)O)OC)C1=CC(=CC=C1)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to react in the same manner
|
Name
|
|
Type
|
product
|
Smiles
|
P(=O)(OC1=C2C(C=C(NC2=CC=C1OC)C1=CC(=CC=C1)F)=O)(O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 63.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |